molecular formula C13H16O2 B1518277 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1048919-66-9

2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid

Cat. No. B1518277
CAS RN: 1048919-66-9
M. Wt: 204.26 g/mol
InChI Key: NOGUBTGKXFAAGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H16O2, and its molecular weight is 204.26 . It contains a cyclopropane ring, a phenyl group, and a propan-2-yl substituent.

Scientific Research Applications

Biotechnological Production of Valuable Chemicals

The compound's close relatives, particularly in the context of cyclopropane-containing molecules, have been explored for their potential in biotechnological applications. For instance, lactic acid, a structurally related molecule, is produced via the fermentation of sugars present in biomass. This process not only yields lactic acid but also enables the production of a variety of valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester via both chemical and biotechnological routes. These derivatives find applications in the synthesis of biodegradable polymers and serve as feedstock for green chemistry, suggesting a pathway for the application of similarly structured compounds in biotechnological innovations (Gao, Ma, & Xu, 2011).

Chemical Synthesis and Modification

The cyclopropane moiety is a common structural feature in natural and biologically active products, used for the modification of such entities due to its high ring strain facilitating unique reactions. The synthesis and functionalization of cyclopropane-containing compounds, including cyclopropanation reactions, are areas of considerable study. This highlights the potential of 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid in synthetic chemistry for creating novel compounds with enhanced biological activity or for the modification of existing active pharmaceutical ingredients (Kamimura, 2014).

Role in Plant Biology

Another aspect of research focuses on compounds structurally similar to the aminocyclopropane-1-carboxylic acid (ACC), which serves as a precursor to ethylene, a plant hormone. While not directly related to this compound, the study of ACC's role beyond ethylene production in plants suggests potential areas of research for cyclopropane-containing compounds in understanding plant growth, stress response, and signaling mechanisms (Van de Poel & Van Der Straeten, 2014).

Enhancement of Fruit and Vegetable Shelf Life

The application of 1-methylcyclopropene (1-MCP), a compound related by its cyclopropane ring, in inhibiting ethylene perception has revolutionized the post-harvest treatment of fruits and vegetables. This indicates potential applications for cyclopropane derivatives in agricultural sciences, particularly in extending the shelf life and improving the quality of horticultural products (Watkins, 2006).

properties

IUPAC Name

2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUBTGKXFAAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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